molecular formula C16H16O2S B2880915 2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone CAS No. 33420-82-5

2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone

Cat. No. B2880915
CAS RN: 33420-82-5
M. Wt: 272.36
InChI Key: RSAXRWHPIVEYMZ-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone” is a type of aromatic ketone. It contains two phenyl rings, one of which has a methoxy group (-OCH3) attached, and the other has a methylthio group (-SCH3) attached. The two phenyl rings are connected by a carbonyl group (C=O), forming a ketone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, which are planar and conjugated systems. The methoxy and methylthio groups are electron-donating groups, which could potentially activate the phenyl rings towards electrophilic aromatic substitution .


Chemical Reactions Analysis

As an aromatic ketone, this compound could undergo a variety of reactions. The carbonyl group could be reduced to form an alcohol, or it could react with a nucleophile in a nucleophilic acyl substitution reaction. The aromatic rings could also undergo electrophilic aromatic substitution, especially at the positions ortho and para to the methoxy and methylthio groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an aromatic ketone, it would likely be a solid at room temperature. The presence of the methoxy and methylthio groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone and its analogues have been synthesized and analyzed for their structural properties. For instance, a study investigated the structural characteristics of various substituted 1-(2-hydroxy-phenyl)ethanone derivatives, including 1-(2-hydroxy-5-methoxyphenyl)ethanone and 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone, exploring their anti-platelet aggregation potential (Akamanchi et al., 1999).

Crystallographic Studies

  • Crystallographic studies have been conducted on derivatives of 2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone, revealing insights into their molecular structure. For example, the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime was analyzed, showcasing its unique derivative structure (Rao et al., 2014).

Photophysical and Photochemical Properties

  • Photophysical and photochemical properties of compounds related to 2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone have been studied. A research examined the photophysics of 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone, which shares similarities in structure, to understand its excited state properties and solvent effects (Morlet‐Savary et al., 2008).

Antimicrobial and Anti-inflammatory Activity

  • Some derivatives of 2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone have been synthesized and evaluated for their antimicrobial activity. For instance, the synthesis and antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones were explored (Nagamani et al., 2018). Additionally, the anti-inflammatory activity of certain phenyl dimer compounds related to this chemical has been studied in vivo, providing insights into their potential therapeutic applications (Singh et al., 2020).

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its reactivity in chemical reactions, or for its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

2-(4-methoxyphenyl)-1-(4-methylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAXRWHPIVEYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone

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